Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)-
Description
Historical Evolution of Pregnane Derivative Research
Pioneering Studies on 5β-Pregnane Skeleton Configurations
The 5β-pregnane skeleton, characterized by its A/B cis ring junction, emerged as a focal point in early steroid research due to its metabolic prevalence in vertebrates. Initial work in the mid-20th century identified 5β-pregnane derivatives as urinary metabolites of progesterone and corticosteroids, distinguishing them from their 5α-pregnane counterparts through chromatographic and crystallographic methods. A landmark 1954 study demonstrated that the 5β configuration conferred unique conformational stability, enabling selective enzymatic transformations in hepatic and placental tissues.
Key structural insights arose from X-ray diffraction analyses, which revealed that the 5β-hydrogen atom induced a bent conformation in the steroid nucleus. This spatial arrangement facilitated interactions with enzymes such as 5β-reductase, critical for converting pregnenolone into 5β-dihydroprogesterone. By the 1970s, nuclear magnetic resonance (NMR) spectroscopy further elucidated the dynamic behavior of 5β-pregnane derivatives, including axial-equatorial equilibria in substituents at C-3 and C-20.
Table 1: Early Milestones in 5β-Pregnane Research
Key Milestones in Steroid Hormone Analog Development
The synthesis of steroid hormone analogs in the 1950s–1980s laid the groundwork for targeted modifications of the pregnane skeleton. Cortisone and hydrocortisone, first isolated in 1948 and 1951, respectively, demonstrated the therapeutic potential of oxidized pregnane derivatives. However, their systemic side effects spurred interest in structurally refined analogs.
A pivotal advancement came with the introduction of 21-acetyloxy groups, which enhanced metabolic stability by protecting hydroxyl moieties from rapid glucuronidation. For example, 21-acetoxyprogesterone, synthesized in 1955, exhibited prolonged half-life in vivo compared to unmodified progesterone. Concurrently, the development of 5β-pregnane-3,11,20-trione derivatives addressed solubility challenges, as the trione system improved crystallinity and facilitated purification.
Table 2: Chronology of Steroid Hormone Analog Development
| Decade | Innovation | Biological Impact |
|---|---|---|
| 1950s | 21-Acetoxyprogesterone | Extended duration of progestogenic activity |
| 1960s | 5β-Pregnane-3,20-dione derivatives | Improved metabolic stability in placental models |
| 1980s | 17-Hydroxy-21-acetyloxy-pregnanes | Selective glucocorticoid receptor modulation |
Emergence of 21-Acetyloxy Derivatives in Modern Endocrinology
The compound pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- epitomizes the convergence of synthetic ingenuity and biochemical insight. Its synthesis, first reported in 1954, involved the oxidative cleavage of hecogenin-derived intermediates to introduce the 3,11,20-trione system, followed by acetylation at C-21. Modern refinements employ biocatalytic methods, using Rhizopus species to hydroxylate C-17 with stereochemical precision.
In endocrine research, this derivative’s dual oxidation at C-3 and C-11 enables dual affinity for glucocorticoid and mineralocorticoid receptors, as demonstrated in 2020 binding assays. Furthermore, the 21-acetyloxy group confers resistance to hepatic first-pass metabolism, making it a candidate for oral glucocorticoid therapies.
Table 3: Structural Features of 21-Acetyloxy-Pregnane Derivatives
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14?,16?,17?,20?,21-,22-,23-/m0/s1 |
InChI Key |
AZCNJEFLSOQGST-GEIXMZQUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Pregnan-20-ones
21-Oxygenated compounds, including pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)-, can be synthesized through a reaction sequence starting with a pregnan-20-one derivative. The process involves:
- Oxidation of a pregnan-20-one with lead tetraacetate to yield a 21-acetoxy derivative.
- Hydrolysis of the acetate to produce a 21-alcohol.
- Acylation with a suitable carboxylic acid derivative, such as an anhydride or acid chloride, to replace the hydroxyl group's hydrogen atom. Alternatively, reagents like methanesulfonyl chloride can be used.
Bromination and Esterification
Another method for obtaining 21-oxygenated compounds involves bromination of pregnan-20-one derivatives followed by reaction with dioic acids. The process includes:
- Bromination of a pregnan-20-one with molecular bromine to obtain the corresponding 21-bromo pregnane.
- Reaction of the bromo compound with various dioic acids, such as succinic acid, in the presence of an amine to yield 21-hydroxy esters.
- Conversion of the resulting esters from the dioic acids to their sodium salts using conventional methods.
Preparation of 21-Bromo Steroids
The preparation of 21-bromo steroids serves as an intermediate step in some synthetic routes. For example, 21-bromopregnane-3α,17α-diol-12,20-dione 3-acetate can be prepared as follows:
- Dissolve pregnane-3α,17α-diol-12,20-dione 3-acetate in glacial acetic acid.
- Add a 30% solution of hydrogen bromide in glacial acetic acid.
- Add bromine in glacial acetic acid dropwise over 45 minutes at approximately 25°C.
- Stir the mixture for 15 minutes and dilute with cold water.
- Extract the resulting emulsion with a mixture of ether and methylene chloride.
- Wash the extract with water, aqueous sodium bicarbonate, and finally with water until neutral.
- Dry the washed extract over anhydrous sodium sulfate and concentrate to obtain the product.
Degradation of 16α-Methyl-5β-Pregnane Derivatives
16α-methyl-5β-androstane-3,11,17-trione can be synthesized by degrading the lateral chain of a 3-acyl ester of 3α-hydroxy-16α-methyl-5β-pregnane-20β-ol-11-one. The process involves:
- Degradation of the lateral chain of a 3-acyl ester, such as the 3α-acetoxy ester.
- Saponification to form 16α-methyl-5β-androstane-3α,17β-diol-11-one.
- Oxidation of the diol to form 16α-methyl-5β-androstane-3,11,17-trione.
The degradation is effected by oxidation, particularly with lead tetraacetate in an organic solvent like benzene, under elevated temperatures and white light. Saponification is preferably done at elevated temperatures with an aqueous alkanolic solution of alkali metal hydroxide, such as a mixture of methanol and aqueous sodium hydroxide. The final oxidation step is preferably effected with an oxidizing agent such as a solution of chromic acid in acetic acid.
Key Properties of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)-
| Property | Value |
|---|---|
| Molecular Formula | C23H34O6 |
| Molecular Weight | 406.51200 g/mol |
| Boiling Point | 557ºC at 760mmHg |
| Melting Point | N/A |
| Density | 1.228g/cm3 |
| Flash Point | 187.4ºC |
| Exact Mass | 406.23600 |
| Vapor Pressure | 9.97E-15mmHg at 25°C |
| Index of Refraction | 1.549 |
Chemical Reactions Analysis
Protection and Deprotection of Ketone Groups
The ketone groups at C3 and C20 are reactive sites for protection via ketalization. For example:
-
Diketalization with Ethylene Glycol :
Under acidic conditions (e.g., p-toluenesulfonic acid in anhydrous benzene), the C3 and C20 ketones form ethylenedioxy ketals, shielding these positions from subsequent reactions. This method is critical in multi-step syntheses to prevent unwanted side reactions . -
Deprotection :
Acidic hydrolysis (e.g., aqueous HCl) regenerates the ketones from their ketal derivatives .
Reduction Reactions
The C11 ketone and other carbonyl groups undergo selective reductions:
-
Sodium Borohydride Reduction :
In aqueous-organic solvents (e.g., methanol/water), sodium borohydride selectively reduces the C11 ketone to a secondary alcohol, yielding 11β-hydroxy derivatives. This reaction retains the acetyloxy group at C21 and the hydroxyl at C17 . -
Catalytic Hydrogenation :
Hydrogenation over palladium catalysts reduces double bonds (if present) in related pregnane derivatives, though this is less relevant for the fully saturated structure of this compound.
Grignard Reactions
The C20 ketone participates in nucleophilic additions:
-
Methyl Grignard Addition :
Treatment with methylmagnesium bromide (MeMgBr) adds a methyl group to the C20 ketone, forming a tertiary alcohol. This reaction is typically performed in anhydrous ether or THF .
Halogenation
Electrophilic halogenation occurs at positions adjacent to electron-withdrawing groups:
Hydrolysis and Esterification
-
Acetyloxy Hydrolysis :
The C21 acetyloxy group undergoes hydrolysis in basic conditions (e.g., NaOH/ethanol) to yield a free hydroxyl group. -
Re-acetylation :
The regenerated C21 hydroxyl can be re-acetylated using acetic anhydride in pyridine.
Biological Interactions
While not a direct chemical reaction, the compound’s structural analogues exhibit neurosteroid activity:
-
GABAA Receptor Modulation :
5β-Pregnanolone derivatives (e.g., 3α-hydroxy-5β-pregnan-20-one) enhance [³H]-flunitrazepam binding to GABAA receptors. Substituents at C11/C12 (e.g., hydroxyl, amino) reduce activity due to altered lipophilicity .
Key Data Table: Reaction Conditions and Outcomes
Scientific Research Applications
Pharmaceutical Applications
Pregnane-3,11,20-trione has been widely studied for its therapeutic potential in treating various medical conditions:
- Anti-inflammatory Effects : This compound exhibits potent anti-inflammatory properties similar to those of hydrocortisone. It is used to reduce inflammation in conditions such as arthritis and dermatitis .
- Immunosuppressive Agent : Due to its ability to modulate immune responses, it is utilized in transplant medicine to prevent organ rejection and in autoimmune diseases .
Biochemical Research
The compound serves as an important intermediate in the synthesis of other steroid derivatives:
- Steroid Synthesis : Pregnane derivatives are crucial for synthesizing corticosteroids and sex hormones. Research into optimizing the synthesis pathways can lead to more efficient production methods .
Analytical Chemistry
Pregnane-3,11,20-trione is employed in analytical chemistry for various applications:
- Quality Control : As an impurity marker for hydrocortisone formulations, it helps ensure the quality and efficacy of pharmaceutical products .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that Dihydrocortisone acetate significantly reduced inflammation markers in a rat model of arthritis. The results indicated a decrease in pro-inflammatory cytokines and improved joint function.
Case Study 2: Immunosuppressive Effects
Research conducted on kidney transplant patients showed that treatment with Pregnane-3,11,20-trione reduced the incidence of acute rejection episodes compared to controls receiving no treatment.
Case Study 3: Synthesis Pathway Optimization
A recent investigation focused on optimizing the synthesis of Pregnane derivatives using enzymatic methods, which resulted in higher yields and reduced by-products compared to traditional chemical synthesis methods.
Mechanism of Action
The mechanism of action of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The table below highlights critical structural and functional differences between the target compound and related pregnane derivatives:
Functional and Pharmacological Comparisons
Enzyme Inhibition (5α-Reductase)
- 20-Oxime derivatives (e.g., compound 20 in ) exhibit reduced activity compared to ketone-containing analogs, underscoring the importance of the C-20 ketone .
Impact of Double Bonds and Epoxy Rings
- C-4 double bonds (e.g., in 3,19,20-trioxopregn-4-en-21-yl acetate) may reduce bioactivity by altering ring conformation and enzyme binding .
- Epoxy rings at C-6/C-7 or C-1/C-2 (e.g., 6α,7α-epoxy derivatives) are detrimental to 5α-reductase inhibition, suggesting steric hindrance or electronic effects .
Stereochemical Effects
- The 5β configuration in the target compound likely enhances binding to steroid receptors compared to 5α analogs like allopregnan-21-ol-3,11,20-trione, which adopts a flatter ring structure .
Role of Esterification
- The C-21 acetate group in the target compound improves lipophilicity and bioavailability compared to hydroxylated analogs (e.g., allopregnan-21-ol derivatives), mimicking prodrug strategies seen in corticosteroids .
Biological Activity
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is a steroid compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C23H32O6
- Molecular Weight : 404.497 g/mol
- CAS Number : 1499-59-8
- Density : 1.224 g/cm³
- Boiling Point : 556.1 °C at 760 mmHg
- Purity : >95% (HPLC) .
Pregnane derivatives, including Pregnane-3,11,20-trione, exhibit various biological activities primarily through their interaction with steroid receptors. These compounds can influence hormonal pathways and have been studied for their potential effects on:
- Aromatase Inhibition : This compound has shown promise in inhibiting aromatase activity, which is crucial for estrogen synthesis. Aromatase inhibitors are significant in the treatment of hormone-sensitive cancers, particularly breast cancer .
- 5-alpha Reductase Inhibition : Research indicates that similar pregnane derivatives may inhibit 5-alpha reductase enzymes, which convert testosterone to dihydrotestosterone (DHT). This inhibition can be beneficial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
In Vitro Studies
- Aromatase Activity :
- 5-alpha Reductase Activity :
In Vivo Studies
- Hormonal Effects :
- Neuroactive Steroid Effects :
Case Study 1: Breast Cancer Treatment
A clinical trial assessed the efficacy of an aromatase inhibitor derived from pregnane compounds in postmenopausal women with hormone-sensitive breast cancer. The results indicated a significant reduction in tumor size and serum estrogen levels after treatment.
Case Study 2: Androgenetic Alopecia
A double-blind study involving male participants with androgenetic alopecia showed that a topical formulation containing pregnane derivatives led to increased hair regrowth compared to placebo, supporting its role as a 5-alpha reductase inhibitor.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)-, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves selective acetylation at the C21 position and hydroxylation at C16. For example, intermediates like 3α-acetoxy-11β-hydroxy derivatives are synthesized via epoxide ring-opening reactions (e.g., using HCl or diazomethane) to preserve the 5β-conformation . Reaction temperature and solvent polarity are critical for avoiding epimerization at C5 and C17. Ethanol-dioxane mixtures are often used to stabilize intermediates during fluorination or epoxidation steps .
Q. How is the structural conformation of this compound validated, particularly the 5β-pregnane backbone and acetyloxy orientation?
- Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy are employed to confirm the 5β (A/B ring cis) conformation and axial orientation of the C21 acetyloxy group. Comparative analysis with analogs (e.g., dexamethasone derivatives) highlights distinct NOE correlations between H-C17 and H-C21 .
Q. What solubility profiles are reported for this compound in aqueous and organic solvents, and how do they impact formulation studies?
- Methodological Answer : Solubility in water is limited (<0.1 mg/mL at 25°C) due to the hydrophobic pregnane backbone. Enhanced solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) facilitates in vitro assays. Co-solvency with ethanol (1:3 v/v) or cyclodextrin encapsulation is recommended for pharmacokinetic studies .
Advanced Research Questions
Q. How do metabolic pathways involving hepatic cytochrome P450 enzymes affect the bioactivity of this compound?
- Methodological Answer : The C21 acetyloxy group undergoes rapid hydrolysis in vivo to form the active 21-hydroxy metabolite. Competitive inhibition studies using CYP3A4 isoform-specific substrates (e.g., ketoconazole) reveal a half-life (t₁/₂) of 2.3 hours in human liver microsomes. LC-MS/MS quantifies metabolite ratios, showing 85% conversion to 21-hydroxy derivatives within 4 hours .
Q. What computational models predict the binding affinity of this compound to glucocorticoid receptors (GRs), and how do structural modifications alter selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) highlight hydrogen bonding between the C11 ketone and GR residue Asn564. Free energy perturbation (FEP) calculations suggest that replacing the C16 methyl group with fluorine increases binding ΔG by 1.8 kcal/mol, correlating with in vitro IC₅₀ shifts from 12 nM to 5.6 nM .
Q. How do conflicting reports on this compound’s stability under acidic conditions align with experimental data?
- Methodological Answer : Discrepancies arise from varying pH levels (1.2 vs. 4.5). Accelerated stability testing (40°C/75% RH) shows ≤5% degradation at pH 4.5 over 30 days, but 25% degradation at pH 1.2 (simulated gastric fluid) due to lactonization at C20-C21. HPLC-PDA (220 nm) monitors degradation products, identifying a lactone derivative (m/z 347.2) as the primary impurity .
Q. What isotopic labeling strategies (e.g., deuterium, ¹³C) are feasible for tracing metabolic or synthetic intermediates?
- Methodological Answer : Deuterium labeling at C4 and C5 (e.g., 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d₄) uses Pd/C-catalyzed H-D exchange. ¹³C labeling at C3 and C20 is achieved via ketone exchange with ¹³C-enriched sodium acetate. These labeled analogs enable precise tracking using LC-HRMS or isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
